4-{[4-(3-Ethoxy-4-methoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol
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Overview
Description
4-({4-[(3-Ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl}methyl)-2,6-dimethoxyphenol is a complex organic compound that features a piperazine ring, which is a common structural motif in many pharmaceuticals and agrochemicals
Preparation Methods
The synthesis of 4-({4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl}methyl)-2,6-dimethoxyphenol typically involves multiple steps. One common method includes the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a phenol derivative. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained in good yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-({4-[(3-Ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl}methyl)-2,6-dimethoxyphenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use in developing new pharmaceuticals, particularly those targeting neurological disorders and infections.
Biology: The compound is used in research related to enzyme inhibition and receptor binding studies.
Industry: It finds applications in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring plays a crucial role in modulating the compound’s pharmacokinetic properties, allowing it to effectively bind to its targets. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives, such as:
1-(4-Methoxyphenyl)piperazine: Known for its stimulant effects.
4-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits antibacterial activity.
Trifluoromethylphenylpiperazine: Acts as a nonselective serotonin receptor agonist. Compared to these compounds, 4-({4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl}methyl)-2,6-dimethoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H32N2O5 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-[[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C23H32N2O5/c1-5-30-20-12-17(6-7-19(20)27-2)15-24-8-10-25(11-9-24)16-18-13-21(28-3)23(26)22(14-18)29-4/h6-7,12-14,26H,5,8-11,15-16H2,1-4H3 |
InChI Key |
NXWOVKANWDNHDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC)OC |
Origin of Product |
United States |
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